1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
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Overview
Description
1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized under specific conditions.
Reduction: The indole moiety can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group may yield sulfoxides or sulfones .
Scientific Research Applications
1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The piperidine ring and indole moiety may interact with enzymes or receptors, modulating their activity. The thiophene sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidinones and spiropiperidines.
Indole Derivatives: Compounds with an indole moiety, such as tryptophan and serotonin.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness: 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, thiophene sulfonyl group, and indole moiety in a single molecule allows for diverse interactions and applications .
Properties
CAS No. |
651335-40-9 |
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Molecular Formula |
C18H20N2O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2 |
InChI Key |
RLUSEFXYHSSCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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